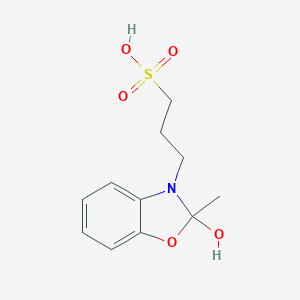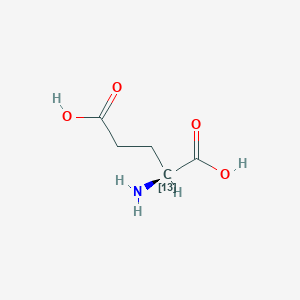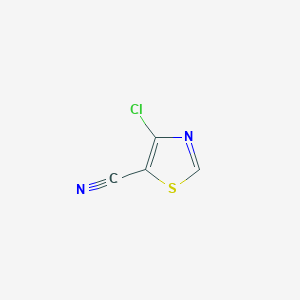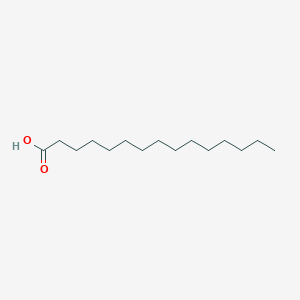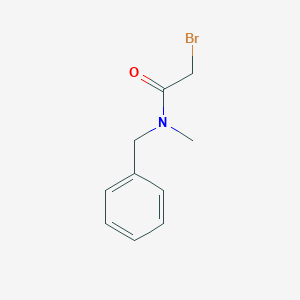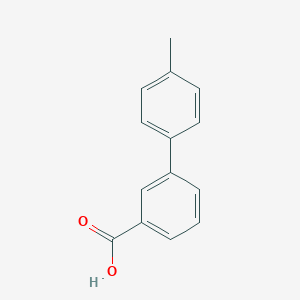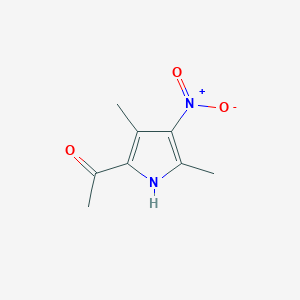
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) is a chemical compound that belongs to the family of oxazolidinones. It is commonly known as Linezolid and is used as an antibiotic for treating various bacterial infections. In recent years, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) works by inhibiting the bacterial protein synthesis process. It binds to the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has a low toxicity profile and minimal side effects. However, it has been reported to cause reversible myelosuppression in some patients. Myelosuppression is a condition where the bone marrow does not produce enough blood cells, leading to anemia, thrombocytopenia, and leukopenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in lab experiments is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. However, its use is limited by the development of bacterial resistance. Prolonged use of Linezolid can lead to the emergence of resistant bacterial strains, making it less effective over time.
Future Directions
1. Development of new derivatives of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) with improved antibacterial activity and reduced toxicity.
2. Investigation of the potential use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in the treatment of viral and fungal infections.
3. Exploration of the use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in agriculture as a pesticide or herbicide.
4. Investigation of the mechanism of bacterial resistance to 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) and development of strategies to overcome it.
5. Study of the pharmacokinetics and pharmacodynamics of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the condensation of 2-amino-2-methyl-1-propanol with acetaldehyde to form 2-(2-hydroxyethyl)-2-methyl-1,3-oxazolidine. This intermediate is then reacted with propene and hydrogen peroxide to form 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI).
Scientific Research Applications
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has been extensively studied for its antibacterial properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antibacterial properties, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has also been shown to have antiviral and antifungal properties.
properties
CAS RN |
148028-26-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
InChI Key |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC=C |
SMILES |
CC(C)C1COC(=O)N1CC=C |
Canonical SMILES |
CC(C)C1COC(=O)N1CC=C |
synonyms |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

